Dipropyl malate
Description
Structure
3D Structure
Properties
CAS No. |
6947-10-0 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
dipropyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h8,11H,3-7H2,1-2H3 |
InChI Key |
LYTIDDOGVOPTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C(=O)OCCC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dipropyl Malate and Its Derivatives
Chemo-Enzymatic and Biocatalytic Routes
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. illinois.edunih.gov For the production of dipropyl malate (B86768), chemo-enzymatic and biocatalytic strategies are particularly advantageous, providing pathways to enantiomerically pure products through the use of isolated enzymes or whole-cell systems. bioline.org.br
The direct esterification of malic acid with propanol (B110389) is a primary route for synthesizing dipropyl malate, often catalyzed by lipases. scielo.brwur.nl Lipases (EC 3.1.1.3) are hydrolases that can catalyze ester formation in non-aqueous or low-water environments. scielo.br The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), is common in these processes due to their stability and reusability. nih.govresearchgate.net
Research on the enzymatic esterification of carboxylic acids with short-chain alcohols has elucidated key parameters influencing reaction efficiency. Studies on the esterification of propionic acid and various alcohols with Novozym 435 showed that primary alcohols like propanol are effective substrates. uni-pannon.hu In a study focused on producing propyl oleate, the esterification of oleic acid and propanol using Novozym 435 achieved an 88.9% conversion in 6 hours. researchgate.net The reaction equilibrium can be shifted towards the product side by removing the water byproduct, for instance, by using molecular sieves, which can increase the final conversion significantly. researchgate.net
Transesterification is another lipase-catalyzed route, where an existing ester reacts with an alcohol to form a new ester. begellhouse.com For instance, dimethyl malate could be transesterified with propanol to yield this compound. This method can sometimes offer advantages in terms of reaction kinetics or substrate solubility.
Table 1: Research Findings on Enzymatic Esterification with Propanol and Related Alcohols
| Catalyst | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Novozym 435 | Oleic Acid | n-Propanol | 1:2 | 45 | 88.9% (after 6h) | researchgate.net |
| Novozym 435 | Oleic Acid | Isopropanol | 1:2 | 45 | 76.4% (after 6h) | researchgate.net |
| Novozym 435 | Butyric Acid | Propanol | - | - | High conversion observed | uni-pannon.hu |
| Novozym 435 | Acetic Acid | Propanol | - | - | Yield increases with alcohol chain length | uni-pannon.hu |
A key advantage of biocatalysis is its inherent stereoselectivity, which is crucial for producing enantiomerically pure chiral compounds. bioline.org.br For this compound, this means synthesizing either the (R)- or (S)-enantiomer selectively. This is typically achieved by using a stereopure precursor, most commonly L-malic acid or D-malic acid.
L-malic acid is produced on an industrial scale through the fumarase-catalyzed hydration of fumaric acid (maleic acid that has been isomerized). rsc.orgpolimi.it This enzymatic reaction produces L-malic acid with high enantiopurity. Subsequent chemical or enzymatic esterification of this L-malic acid with propanol yields Di-n-propyl L-malate, preserving the chiral center. rsc.org Similarly, D-malic acid can be used to synthesize Di-n-propyl D-malate. wur.nl
Alternatively, stereoselectivity can be introduced through kinetic resolution. An enzyme could selectively esterify one enantiomer from a racemic mixture of malic acid, leaving the other enantiomer unreacted. Hydrolases like lipases are well-suited for such resolutions. acs.org Furthermore, malate dehydrogenase (MDH) enzymes, which catalyze the interconversion of malate and oxaloacetate, can be chosen for their stereospecificity. By selecting an L-specific or D-specific malate dehydrogenase in a multi-enzyme cascade, the synthesis can be directed towards the desired malate enantiomer before esterification. acs.orgnih.gov
The industrial viability of biocatalytic processes heavily relies on the cost, stability, and reusability of the enzyme. mdpi.com Immobilization is a key strategy to enhance these properties. nih.govresearchgate.net Lipases are frequently immobilized on solid supports, which simplifies their separation from the reaction mixture and allows for their reuse over multiple cycles. nih.govbegellhouse.com
Various immobilization techniques are employed, including adsorption onto hydrophobic carriers, covalent attachment, and entrapment within a polymer matrix. researchgate.net Hydrophobic supports are particularly effective for lipases, as they can induce a conformational change that opens the enzyme's active site, leading to enhanced activity, a phenomenon known as interfacial activation. researchgate.net Materials such as macroporous acrylic resins (used for Novozym 435) or silica (B1680970) gel are common choices. nih.gov Research has shown that immobilized lipases can maintain high activity for numerous reaction cycles, making the process more economical. mdpi.com For example, in the synthesis of oligoesters from malic acid, immobilized lipases demonstrated excellent operational stability over 13 repeated batch cycles. mdpi.com
The development of novel biocatalysts also involves protein engineering to create enzymes with improved characteristics, such as higher thermal stability, altered substrate specificity, or enhanced activity in organic solvents. illinois.edu For malate synthesis, this could involve engineering malate dehydrogenase to have a higher affinity for its substrates or to utilize different cofactors. nih.gov
Table 2: Selected Immobilization Strategies for Lipases in Ester Synthesis
| Enzyme Source | Support Material | Immobilization Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| Candida antarctica Lipase (B570770) B | Macroporous acrylic resin | Adsorption | High stability and reusability; widely used commercially (Novozym 435). | nih.govresearchgate.net |
| Candida cylindracea Lipase | Nylon support | Adsorption | Catalyst was stable and retained one-third of initial activity after 72 days. | nih.gov |
| Rhizomucor miehei Lipase | Anionic resin | Adsorption | Commercially available immobilized lipase (Lipozyme RM IM). | nih.gov |
| Thermomyces lanuginosus Lipase | Silica gel | Adsorption | Commercially available immobilized lipase (Lipozyme TL IM). | nih.gov |
| Various Lipases | Biodegradable copolymer (Chitosan/PVA) | Covalent attachment | Enhanced biocatalytic activity for propionate (B1217596) ester synthesis. | begellhouse.com |
Asymmetric Chemical Synthesis Approaches
While biocatalysis offers significant advantages, asymmetric chemical synthesis provides a powerful alternative for constructing chiral molecules like this compound. These methods typically involve either starting from a readily available chiral molecule (chiral pool synthesis) or creating the chiral center from an achiral precursor using a chiral catalyst.
Chiral pool synthesis is a strategy that utilizes abundant, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com L-malic acid and D-malic acid are prominent members of the chiral pool, readily available from biotechnological processes. wur.nlwikipedia.org
The synthesis of enantiopure this compound via this approach is straightforward. It involves the direct esterification of commercially available L- or D-malic acid with propanol, typically under acidic catalysis. researchgate.netfinechem-mirea.ru This reaction preserves the stereochemistry of the starting material, providing direct access to either (-)-dipropyl-L-malate or (+)-dipropyl-D-malate. This strategy is highly efficient as it avoids the need to create a stereocenter, instead relying on the chirality endowed by nature. researchgate.net Malic acid and its esters, derived from the chiral pool, are versatile C4 building blocks for the synthesis of a wide range of more complex chiral molecules and natural products. rsc.orgwur.nl
Table 3: Examples of Chiral Pool Synthesis Starting from Malic Acid
| Chiral Precursor | Derivatization Strategy | Product/Target Molecule | Reference |
|---|---|---|---|
| L-Malic Acid | Esterification, ring-opening, lactonization | (S)-dihydrokavain | researchgate.net |
| L-Malic Acid | Esterification to dialkyl ester, protection, reduction | (S)-3-hydroxytetrahydrofuran (antiviral intermediate) | rsc.org |
| L- & D-Malic Acids | Conversion to Weinreb amide, coupling, cyclization | (+)-Diaportinol and related natural products | researchgate.net |
| D-Malic Acid | Derivatization | Various C4-synthons for pharmaceuticals and antibiotics | wur.nl |
In contrast to chiral pool synthesis, catalyst-mediated enantioselective synthesis creates the chiral center from achiral or prochiral starting materials. ddugu.ac.iniranchembook.ir This is achieved using a small amount of a chiral catalyst to direct the reaction to form one enantiomer preferentially over the other.
While specific examples detailing the catalyst-mediated enantioselective synthesis of this compound are not prevalent, the principles can be applied from related reactions. For example, the enantioselective Michael addition of dialkyl malonates to electrophiles is a well-established method for creating chiral malonate derivatives. nih.gov A study demonstrated the use of a chiral amino-thiourea organocatalyst for the conjugate addition of dialkyl malonates to β-arylethenesulfonyl fluorides, achieving high yields and enantioselectivities (up to 92% ee). nih.gov
Another potential route could involve the asymmetric hydrogenation of a prochiral precursor, such as dipropyl 2-propylidenemalonate, using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral ligands like BINAP or Chiraphos). Such hydrogenations are a cornerstone of asymmetric catalysis and are used to produce a wide variety of chiral carboxylic acid derivatives. This approach offers the flexibility of building the chiral molecule from simple, achiral precursors.
Diastereoselective Synthesis Involving this compound as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. wordpress.com This strategy is crucial for producing enantiomerically pure compounds, which is of high importance in pharmaceutical chemistry. osi.lv While various chiral auxiliaries are well-established, derivatives of malic acid have emerged as novel and effective options. colab.ws
Malic acid is an attractive choice as it is an inexpensive dicarboxylic acid found in natural sources like unripe fruits and is commercially available in both of its enantiomeric forms. colab.ws Its derivatives, such as diisopropyl L-malate, have been successfully employed as chiral auxiliaries in the dynamic kinetic resolution of α-bromo esters. colab.ws This process involves the nucleophilic substitution of the bromo ester. The L-malate auxiliary guides the reaction to selectively produce one diastereomer, which can then be converted into a chiral product. colab.ws
In a key study, diisopropyl L-malate was used to mediate the dynamic kinetic resolution of α-bromo phenylacetic esters with various arylamines. This method proved effective for the asymmetric synthesis of important heterocyclic structures like aminoflavones and dihydroquinoxalinones. colab.ws The use of a malate-based auxiliary represents a significant development, as its application in asymmetric synthesis was not widely known previously. colab.ws
Table 1: Application of Diisopropyl L-Malate as a Chiral Auxiliary
| Reaction Type | Reactants | Auxiliary | Key Outcome | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution | Racemic α-bromo phenylacetic esters, Arylamines | Diisopropyl L-malate | Asymmetric synthesis of aminoflavones and dihydroquinoxalinones | colab.ws |
| Nucleophilic Substitution | α-halo esters, Ethylenediamine nucleophiles | Chiral alcohols (general principle applicable to malates) | Stereoselective synthesis of 3-substituted piperazin-2-ones | colab.ws |
Green Chemistry Principles in this compound Synthesis
Green chemistry is a foundational approach to chemical design that aims to reduce or eliminate the use and generation of hazardous substances. mlsu.ac.injetir.org It is guided by twelve principles that provide a framework for creating more sustainable chemical processes. numberanalytics.com Key principles relevant to the synthesis of this compound include preventing waste, maximizing atom economy, using safer solvents and auxiliaries, and utilizing renewable feedstocks. mlsu.ac.innumberanalytics.com The application of these principles is transforming the synthesis of malate esters, moving towards methods that are not only efficient but also environmentally and economically sound. google.com
Solvent-Free and Environmentally Benign Reaction Conditions
A major focus of green chemistry is minimizing or replacing volatile organic solvents (VOCs), which often pose environmental and health risks. researchgate.net Consequently, solvent-free synthesis has emerged as a powerful alternative, offering benefits such as reduced waste and simplified reaction work-up. rsc.org Techniques like ball milling and microwave-assisted synthesis can facilitate reactions without a solvent medium. rsc.orgmdpi.com
In the context of malate esters, research has demonstrated synthetic methods that operate under milder and more environmentally friendly conditions. For instance, a method for synthesizing dibutyl malate, a related compound, uses a reusable catalyst and mild conditions, resulting in high yields (95.5–99.6%) without causing environmental pollution. google.com Another sustainable approach in the synthesis of sinapoyl-L-malate involved replacing the hazardous pyridine/aniline catalyst system with a more eco-friendly ethanol/L-proline combination. researchgate.net Lipase-catalyzed reactions in solvent-free systems also present numerous advantages over syntheses conducted in organic solvents. researchgate.net
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Malate Esters
| Feature | Traditional Synthesis | Greener Synthesis | Advantage of Green Approach |
|---|---|---|---|
| Catalyst | Concentrated sulfuric acid, Pyridine/aniline | Reusable solid acids, L-proline, Lipases | Reduced toxicity, catalyst can be recycled, milder conditions. google.comresearchgate.netresearchgate.net |
| Solvents | Volatile organic solvents (VOCs) | Solvent-free or benign solvents (e.g., ethanol) | Eliminates hazardous waste, reduces pollution, simplifies purification. rsc.orgresearchgate.net |
| Conditions | Often high temperatures and pressures | Ambient or mild temperatures and pressures | Lower energy consumption, improved safety. mlsu.ac.ingoogle.com |
Utilization of Renewable Feedstocks for Malate Ester Production
The principle of using renewable feedstocks encourages the use of raw materials derived from biological sources rather than finite petrochemicals. mlsu.ac.in This approach is central to developing a sustainable chemical industry. Malic acid, the precursor to this compound, is an exemplary bio-based building block. It is naturally abundant in fruits and can be produced on a large scale through the fermentation of sugars derived from biomass. colab.wsenergy.gov
The U.S. Department of Energy has identified several diacids, including malic acid, as high-potential specialty chemicals that can be produced from biorefining processes. energy.gov The use of biomass-derived dimethyl L-malate has been reported in the synthesis of complex molecules like glucolipsins. rsc.org Furthermore, the broader use of agricultural feedstocks, such as plant oils and rendered fats, is being explored for the microbial production of a wide range of chemicals, which could include precursors for malate esters. iastate.edu
Waste Minimization and Atom Economy in Synthetic Pathways
The most fundamental principles of green chemistry are waste prevention and atom economy. matanginicollege.ac.in Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than those like substitution or elimination, which generate by-products. matanginicollege.ac.inacs.org
The synthesis of malate esters provides clear examples of these principles in action. The development of a synthetic route for dibutyl malate that achieves yields up to 99.6% and allows for catalyst reuse is a prime example of waste minimization. google.com More explicitly, a two-step synthesis for sinapoyl-L-malate was specifically evaluated using green metrics, including atom economy and E-factor (a measure of waste produced), to validate its sustainability. researchgate.net Such assessments are crucial for designing pathways that are not only scientifically elegant but also environmentally responsible. numberanalytics.com
Chemical Reactivity and Reaction Mechanisms of Dipropyl Malate
Mechanistic Investigations of Ester Hydrolysis and Transesterification
The hydrolysis of dialkyl malonates, including dipropyl malate (B86768), presents a challenge in achieving selective mono-hydrolysis due to the presence of two identical ester groups. researchgate.net However, procedures have been developed for the highly efficient and selective monohydrolysis of symmetric diesters. researchgate.net
Base-Mediated Hydrolysis: The reaction typically involves the use of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous co-solvent system, such as tetrahydrofuran (THF) or acetonitrile, at controlled temperatures. researchgate.net The mechanism for selective monohydrolysis in aqueous media has been hypothesized to involve the formation of micelle-like aggregates. In this model, the hydrophobic dipropyl groups of the malate ester orient themselves towards the interior of the aggregate, while the hydrophilic carboxylate group formed after the first hydrolysis is directed outwards into the aqueous solution. This orientation effectively shields the second ester group from the aqueous hydroxide, thus preventing further hydrolysis. researchgate.net The selectivity of this reaction tends to increase with the hydrophobicity of the alkyl groups of the ester. researchgate.net
Transesterification: Transesterification of dipropyl malate involves the exchange of its propoxy groups with another alcohol. This reaction can be catalyzed by either an acid or a base. In a base-catalyzed mechanism, an alkoxide nucleophile attacks one of the carbonyl carbons of the this compound. youtube.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling one of the original propoxide groups as a leaving group to form the new ester. youtube.com To drive the reaction toward the desired product, the alcohol corresponding to the desired ester is often used in excess as the solvent. youtube.com
| Reaction | Typical Reagents | Key Mechanistic Feature | Outcome |
| Monohydrolysis | 0.8-1.2 equiv. aq. KOH or NaOH, THF or Acetonitrile, 0 °C | Formation of micelle-like aggregates shielding the second ester group. researchgate.net | Monopropyl malate (Half-ester) |
| Transesterification | NaOR' in R'OH (excess) | Nucleophilic attack by alkoxide (R'O⁻) on the ester carbonyl. youtube.com | Formation of a new dialkyl malate |
Reactivity in Nucleophilic and Electrophilic Pathways
This compound exhibits dual reactivity, acting as both a precursor to a potent nucleophile and as an electrophile at its carbonyl carbons.
Nucleophilic Reactivity: The most significant nucleophilic pathway for this compound involves the carbon atom situated between the two carbonyl groups (the α-carbon). The protons on this carbon are particularly acidic (pKa ≈ 13 in DMSO for dimethyl malonate) because the resulting carbanion, an enolate, is stabilized by resonance delocalization of the negative charge onto both oxygen atoms of the carbonyl groups. masterorganicchemistry.com
This reactivity is famously exploited in the malonic ester synthesis . The process involves:
Deprotonation: A base, typically an alkoxide like sodium ethoxide, is used to deprotonate the α-carbon, forming a nucleophilic enolate. masterorganicchemistry.com
Alkylation: The enolate then acts as a nucleophile, attacking an electrophilic alkyl halide in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com
Electrophilic Reactivity: The carbonyl carbons of the ester groups in this compound are electrophilic centers. They are susceptible to attack by nucleophiles, as seen in hydrolysis and transesterification reactions where water or alkoxides act as the nucleophiles. nih.gov The partial positive charge on the carbonyl carbon makes it a target for electron-rich species.
| Pathway | Reactive Center on this compound | Reagent Type | Example Reaction |
| Nucleophilic | α-carbon | Electrophile (e.g., Alkyl Halide) | Malonic Ester Synthesis masterorganicchemistry.com |
| Electrophilic | Carbonyl Carbon | Nucleophile (e.g., OH⁻, R'O⁻) | Ester Hydrolysis, Transesterification youtube.com |
Stereochemical Outcomes and Control in Reactions
While this compound itself is achiral, its derivatives can be chiral, and reactions involving them often require stereochemical control. The principles of stereochemistry are critical when this compound is used to synthesize molecules with stereocenters.
In enzymatic reactions, the stereoselective recognition of malate derivatives is common. For instance, the malate enzyme demonstrates a high degree of stereoselectivity, preferentially binding and transforming L-malate over D-malate. nih.gov This specificity arises from precise geometric and electronic interactions within the enzyme's active site. nih.gov
In non-enzymatic synthetic reactions, such as the alkylation of a substituted malonic ester (where a chiral center has already been introduced), the approach of the electrophile can be influenced by steric hindrance, potentially leading to diastereoselectivity. The stereochemical outcome of reactions like 1,3-sigmatropic rearrangements is often governed by orbital symmetry rules, such as the Woodward–Hoffmann rules, which predict whether a reaction will proceed with inversion or retention of configuration at a migrating center under thermal or photochemical conditions. mdpi.com For example, thermal 1,3-rearrangements often occur with an inversion of configuration at the migrating center. mdpi.com
Catalytic Roles and Transformations Involving this compound
This compound is typically a substrate in catalytic reactions rather than a catalyst itself. These transformations are fundamental to its application in organic synthesis.
Acid/Base Catalysis: As discussed, the hydrolysis and transesterification of this compound are commonly catalyzed by acids or bases.
Base catalysis involves the activation of the nucleophile (e.g., forming hydroxide from water or alkoxide from alcohol).
Acid catalysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile.
Enzymatic Catalysis: Enzymes like carboxylesterases can catalyze the hydrolysis of esters. nih.gov The malate enzyme, for example, catalyzes the oxidative decarboxylation of L-malate to pyruvate, a key metabolic reaction. nih.gov While this involves the malate dianion rather than the dipropyl ester, it highlights the biological transformations that malate structures can undergo. The catalytic cycle of the malate enzyme has been studied in detail, revealing the activation barriers for hydride transfer and decarboxylation steps. nih.gov
Thermal and Photochemical Transformations
This compound and its derivatives can undergo transformations when subjected to heat or light.
Thermal Transformations: A key thermal reaction for derivatives of this compound is decarboxylation . In the malonic ester synthesis, after the alkylation step, the resulting dialkyl malonate derivative is hydrolyzed to a dicarboxylic acid. Upon heating, this substituted malonic acid readily loses a molecule of carbon dioxide to yield a substituted carboxylic acid. masterorganicchemistry.com The reaction proceeds through a cyclic transition state (a β-keto acid intermediate if one ester group is considered), leading to the formation of an enol, which then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com
Photochemical Transformations: The photochemical behavior of malate esters is often studied in the context of larger molecules where the malate is attached to a chromophore. For instance, sinapoyl malate, a natural plant sunscreen, and its derivatives like sinapoyl L-diethyl malate, undergo ultrafast relaxation after UV photoexcitation. researchgate.net The primary mechanism is believed to be a geometric isomerization from the trans to the cis form around the C=C double bond of the sinapoyl moiety. researchgate.net This process efficiently dissipates the energy from UV radiation, protecting the plant from damage. While this compound itself does not possess a strong chromophore to absorb UV light, its derivatives containing unsaturated systems can exhibit significant photochemical reactivity. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like dipropyl malate (B86768), offering unparalleled detail about the chemical environment of magnetically active nuclei.
Multi-dimensional NMR techniques are instrumental in deciphering the complex proton (¹H) and carbon (¹³C) spectra of dipropyl malate. nih.govmdpi.combitesizebio.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment maps the coupling relationships between protons. mdpi.com In this compound, COSY spectra would reveal correlations between the methine proton (CH-OH) and the adjacent methylene (B1212753) protons (CH₂), as well as between the methylene and terminal methyl protons of the propyl groups. youtube.com This establishes the spin-spin coupling network within the molecule, confirming the propyl ester and malate backbone structure.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. mdpi.com For this compound, this technique would definitively assign each carbon to its attached proton(s). For instance, it would link the signal of the carbon atom in the C-OH group to the signal of its directly attached proton.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and conformation. mdpi.com For this compound, NOESY could reveal through-space interactions between protons on the propyl chains and the malate backbone, offering insights into the preferred spatial arrangement of the ester groups.
A summary of expected NMR data for a related compound, diethyl L-malate, is presented below, which can serve as a reference for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.5 | Doublet of doublets | CH-OH |
| ¹H | ~2.8 | Multiplet | CH₂ (malate) |
| ¹H | ~4.2 | Quartet | O-CH₂ (ester) |
| ¹H | ~1.3 | Triplet | CH₃ (ester) |
| ¹³C | ~175 | Singlet | C=O (ester) |
| ¹³C | ~172 | Singlet | C=O (acid) |
| ¹³C | ~68 | Singlet | CH-OH |
| ¹³C | ~62 | Singlet | O-CH₂ (ester) |
| ¹³C | ~38 | Singlet | CH₂ (malate) |
| ¹³C | ~14 | Singlet | CH₃ (ester) |
Table 1: Representative ¹H and ¹³C NMR chemical shifts for diethyl L-malate. Actual values for this compound would differ slightly due to the change from ethyl to propyl groups.
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics of molecules in their crystalline or amorphous solid forms. acs.org For dicarboxylic acid esters like this compound, ssNMR can be particularly informative. researchgate.net By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about intermolecular packing, hydrogen bonding (if present), and the conformational heterogeneity of this compound in the solid state. acs.org This technique is complementary to X-ray crystallography, especially for powdered or amorphous samples. researchgate.net
Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. thermofisher.comresolian.com This precision allows for the unambiguous determination of the molecular formula of a compound. scirp.org For this compound (C₁₀H₁₈O₅), HRMS would yield a precise mass for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming its elemental composition and distinguishing it from other isobaric compounds. The high resolving power of modern instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers is crucial for separating the analyte signal from matrix interferences, ensuring accurate mass determination. thermofisher.comscirp.org
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.org This technique is invaluable for structural characterization. researchgate.netscispace.com In the analysis of this compound, the molecular ion or a protonated adduct would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
Common fragmentation pathways for esters include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. libretexts.org
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. libretexts.org
Loss of the alcohol moiety: Cleavage of the ester bond leading to the loss of a propanol (B110389) molecule.
For derivatives of malic acid, characteristic losses corresponding to the malic acid backbone can be observed. researchgate.net Analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the identity of the propyl ester groups and the malate core.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss/Fragment Identity |
| [M+H]⁺ | Varies | Loss of C₃H₇OH (propanol) |
| [M+H]⁺ | Varies | Loss of C₃H₆ (propene) from the ester chain |
| [M+H]⁺ | Varies | Fragments corresponding to the malate core |
Table 2: Hypothetical MS/MS fragmentation data for this compound. The specific m/z values would depend on the ionization mode and the exact structure of the precursor ion.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.comedinst.com These techniques are complementary and provide characteristic information about the functional groups present and their chemical environment. gatewayanalytical.commdpi.com
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. To be IR active, a vibration must result in a change in the molecule's dipole moment. edinst.com For this compound, the FT-IR spectrum would be dominated by strong absorption bands corresponding to:
C=O stretching: A very strong band typically in the region of 1730-1750 cm⁻¹ for the ester carbonyl groups.
C-O stretching: Strong bands for the ester C-O bonds.
O-H stretching: A broad band around 3500 cm⁻¹ for the hydroxyl group.
C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chains.
Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds. gatewayanalytical.com The Raman spectrum of this compound would show:
C-C stretching: Bands corresponding to the carbon backbone.
Symmetric C-H bending and stretching modes.
The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR spectrum.
Analysis of the positions, shapes, and intensities of these vibrational bands in both FT-IR and Raman spectra provides a detailed fingerprint of this compound. researchgate.netoatext.com Shifts in band positions can indicate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would cause a broadening and shifting to lower wavenumbers of the O-H stretching band. oatext.com
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| O-H | Stretching | ~3500 (broad) | Weak |
| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |
| C=O (ester) | Stretching | 1730-1750 (strong) | 1730-1750 (moderate) |
| C-O | Stretching | 1100-1300 (strong) | Moderate to weak |
| C-C | Stretching | Weak | Strong |
Table 3: General expected vibrational frequencies for the functional groups in this compound.
X-ray Crystallography for Single Crystal Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are resolved, yielding a complete molecular structure.
While specific crystallographic data for this compound is not prominently available in foundational literature, the analysis of related structures derived from malic acid demonstrates the power of this technique. tandfonline.com For instance, studies on triol crystalline hosts derived from malic acid have been successfully characterized using X-ray analysis, providing a blueprint for how this compound would be analyzed. tandfonline.com Such an analysis would reveal the precise conformation of the propyl ester chains relative to the chiral center of the malate core.
Illustrative Crystallographic Data for a Malic Acid Derivative To illustrate the type of data obtained from such an analysis, the table below shows crystallographic data for a triol host compound derived from malic acid. tandfonline.com
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.304(3) |
| b (Å) | 14.950(3) |
| c (Å) | 15.712(3) |
| Z | 4 |
| R-value | 0.039 |
This table presents data for a triol derived from malic acid as a representative example of crystallographic analysis. tandfonline.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.com Circular Dichroism (CD) is a primary form of chiroptical spectroscopy used to determine the absolute configuration (i.e., the R or S designation) of a stereocenter. mtoz-biolabs.com
The fundamental principle of CD spectroscopy is that a chiral molecule will absorb left and right circularly polarized light to different extents. mtoz-biolabs.com A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a unique signature of a molecule's absolute configuration. rsc.org The enantiomer of a compound will produce a CD spectrum that is a mirror image of the original. nih.gov
To determine the absolute configuration of a compound like this compound, its experimental CD spectrum is compared against a reference. This can be achieved in several ways:
Comparison with a Known Standard: The spectrum can be compared to the CD spectrum of a sample with a known, independently verified absolute configuration. mtoz-biolabs.com
Theoretical Calculation: With the advancement of computational chemistry, the CD spectrum for a proposed structure (e.g., (R)-dipropyl malate) can be predicted using quantum-mechanical methods like Density Functional Theory (DFT). nih.govresearchgate.netfrontiersin.org The calculated spectrum is then compared to the experimental one. A good match between the experimental spectrum and the calculated spectrum for the R-isomer, for example, would confirm the absolute configuration as R. rsc.org
Research on related compounds demonstrates the utility of this approach. Studies have utilized Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), another chiroptical technique focusing on the infrared region, to determine the absolute configurations of various esters and dicarboxylic acids. researchgate.netnih.gov For example, the chiroptical properties of malic acid have been studied within supramolecular cages, where the CD signal provides insight into its stereochemistry. nih.gov Similarly, the combination of VCD and ECD has been proposed as a straightforward method for determining the absolute configurations of synthetic esters with long alkyl chains. researchgate.net
Research Findings on Chiroptical Analysis of Malic Acid Derivatives
| Compound/System | Technique | Key Finding |
| L-Malic acid in a supramolecular cage | Circular Dichroism (CD) | A distinct dichroic signal was observed, which was significantly different from that of encapsulated tartaric acid, highlighting the technique's sensitivity to molecular structure. nih.gov |
| Long-chain α-alkyl-β-hydroxy esters | Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) | The combination of film VCD and ECD techniques was shown to be a relatively straightforward and effective method for determining the absolute configurations of these synthetic compounds. researchgate.net |
| General chiral molecules | Vibrational Circular Dichroism (VCD) | The comparison of experimental VCD spectra with those predicted by ab initio density functional theory calculations is a reliable and powerful methodology for determining absolute configuration. nih.gov |
Computational Chemistry and Theoretical Modeling of Dipropyl Malate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are instrumental in elucidating the electronic properties and predicting the chemical behavior of dipropyl malate (B86768). These methods can model the molecule with high accuracy, offering a detailed picture of its reactivity.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of molecules. It is particularly effective for investigating reaction mechanisms, such as the hydrolysis or transesterification of esters like dipropyl malate. By mapping the potential energy surface, DFT calculations can identify transition states and intermediates, providing crucial information about reaction kinetics and thermodynamics. rsc.orgacs.org
For instance, a DFT study on the acid-catalyzed hydrolysis of esters has shown that the reaction proceeds through a two-step mechanism involving the initial protonation of the ester's alkyl-oxygen, which leads to the formation of a highly reactive acylium ion. rsc.org The activation energy for this rate-controlling step was calculated to be in the range of 4–10 kcal/mol. rsc.org Subsequently, this acylium ion undergoes a spontaneous trimolecular reaction with water molecules to yield the final products. rsc.org A similar approach applied to this compound would allow for the precise determination of the energy barriers and the elucidation of the stereoelectronic effects of the propyl groups on the reaction pathway.
In the context of industrial applications, such as the hydrogenation of related diesters like dimethyl maleate (B1232345) to produce valuable chemicals, DFT combined with kinetic Monte Carlo simulations has been used to unravel complex reaction networks on catalyst surfaces. acs.org These studies reveal the dominant reaction pathways and provide insights for optimizing catalyst design and reaction conditions. acs.org
Table 1: Illustrative DFT-Calculated Activation Energies for Ester Reactions
| Reaction | Model Compound | Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
| Acid-Catalyzed Hydrolysis | Generic Ester | DFT/Various | 4-10 | rsc.org |
| Base-Catalyzed Hydrolysis | Methyl Acetate | DFT/Various | ~15 (gas phase), ~7 (solution) | arxiv.org |
| Hydrogenation | Dimethyl Maleate | DFT/kMC | Varies with pathway | acs.org |
| Enantioselective Hydrolysis | Naproxen Ester | DFT | Parameter Dependent | eurjchem.com |
This table presents data from studies on similar ester compounds to illustrate the type of information obtainable for this compound through DFT calculations.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are invaluable for predicting the spectroscopic properties of molecules like this compound. nih.govumich.edu These calculations can accurately forecast vibrational frequencies (infrared and Raman spectra), which are essential for the structural characterization of the molecule. nih.govumich.edujkps.or.kr
For example, ab initio Hartree-Fock and DFT calculations have been successfully employed to simulate the FT-IR and FT-Raman spectra of various ester-containing compounds. nih.gov The calculated harmonic vibrational frequencies, after appropriate scaling, show excellent agreement with experimental data, aiding in the assignment of fundamental vibrational bands. nih.gov Such a study on this compound would provide a theoretical vibrational spectrum, which could be used to interpret experimental spectroscopic results and identify characteristic vibrational modes of the this compound structure. Furthermore, these methods can predict other properties such as electronic excitation energies, which are relevant to UV-visible spectroscopy. nih.gov
Table 2: Representative Ab Initio Calculated Vibrational Frequencies for an Ester Group
| Vibrational Mode | Compound | Method/Basis Set | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
| C=O Stretch | Methyl Acetate | HF/3-21G | ~1765 | ~1758 | umich.edujkps.or.kr |
| C-O Stretch | Methyl Acetate | HF/3-21G | ~1250 | ~1243 | umich.edu |
| CH₃ Rocking | Methyl Acetate | HF/3-21G | ~1050 | ~1045 | umich.edu |
This table is illustrative and shows the typical accuracy of ab initio calculations for the vibrational frequencies of an ester, which would be analogous to a study on this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational space and understanding how it interacts with its environment, such as in a solvent or within a polymer matrix. researchgate.netacs.org
Furthermore, MD simulations provide detailed insights into intermolecular interactions. For instance, a study on poly(pentyl malonate), a polymer with a repeating unit similar to this compound, used MD simulations to investigate ion transport in polymer electrolytes. researchgate.netacs.org The simulations revealed how lithium ions coordinate with the ester groups of the polymer, providing a molecular-level understanding of the electrolyte's properties. researchgate.netacs.org A similar approach for this compound could be used to study its interactions with solvents, surfaces, or other molecules, which is crucial for understanding its behavior in various applications.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. researchgate.netmdpi.com These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to experimentally measured properties.
For a class of compounds like dialkyl malates, a QSRR/QSPR study could predict various properties of this compound without the need for direct experimental measurement. For example, QSRR models have been successfully developed to predict the gas chromatographic retention indices of saturated esters on different stationary phases. nih.gov These models use topological indices, which are derived from the molecular graph, to achieve high predictive accuracy. nih.gov Other QSPR studies have focused on predicting properties like surface tension and cytotoxicity for various esters. mdpi.combrieflands.com By including this compound in a dataset of related esters, it would be possible to develop robust QSPR models for its key physicochemical properties.
Table 3: Examples of Descriptors Used in QSPR Models for Esters
| Property Predicted | Descriptor Type | Example Descriptors | Reference |
| GC Retention Index | Topological | Polarizability Effect Index, Odd-Even Index | nih.gov |
| Cytotoxicity | Physicochemical | Hydrophobicity (logP), Steric Factors | brieflands.com |
| Surface Tension | Electronic, Topological | Molar Heat of Formation, Dipole Moment, Kier & Hall Index | mdpi.comresearchgate.net |
| Flammability | Various | van der Waals volumes, Atomic Electronegativity | researchgate.net |
Computational Design of Novel Catalysts and Reactants
Computational chemistry plays a pivotal role in the rational design of new catalysts and reactants for reactions involving esters like this compound. acs.orgnih.govrsc.orgnih.govmdpi.com By simulating the interaction between a substrate and a potential catalyst, researchers can predict the catalyst's efficiency and selectivity before it is synthesized in the lab.
For example, computational methods have been used to design artificial enzymes for ester hydrolysis. acs.orgnih.gov These studies involve creating models of active sites with specific functional groups, such as catalytic dyads and oxyanion holes, and then computationally screening for the most promising candidates. nih.gov The optimized designs have led to the creation of novel enzymes with significant catalytic activity. acs.orgnih.gov This approach could be applied to develop highly selective catalysts for the synthesis or modification of this compound.
Similarly, computational design can be used to optimize reactants. For instance, theoretical studies on malic acid-paclitaxel esters have been conducted to evaluate their properties as prodrugs with improved water solubility. researchgate.net By calculating properties such as the Gibbs free energy of solvation and dipole moments, researchers can screen different ester derivatives to identify those with the most favorable characteristics. researchgate.net
Applications in Advanced Chemical Systems and Materials Science
Role as a Chiral Building Block in Complex Organic Synthesis
The chirality of dipropyl malate (B86768) makes it an invaluable starting material in the synthesis of complex organic molecules. Chirality, or the property of "handedness" in molecules, is crucial in pharmaceuticals and other biologically active compounds where only one enantiomer (mirror-image form) provides the desired effect.
Dipropyl malate is a key precursor for producing enantiomerically pure molecules, which are essential for various research applications. alfa-industry.comcolab.ws The synthesis of these molecules often involves enzymatic or chemical resolution processes where one enantiomer of a racemic mixture is selectively transformed. For instance, the enantioselective hydrolysis of racemic diethyl malate using Rhizopus lipase (B570770) yields optically pure (R)-(+)-malate. colab.ws Similarly, the combination of this compound and lipase AY has been shown to produce the (R)-enantiomer with high enantiomeric excess. colab.ws These enantiopure malates serve as foundational structures for building more complex chiral molecules. sigmaaldrich.comuni-duesseldorf.de The ability to generate these building blocks is fundamental to advancing organic synthesis and drug discovery. su.se
Functional Role in Polymer Chemistry and Materials Science
The dicarboxylic ester functionality of this compound makes it a suitable monomer for polymerization reactions, leading to the creation of novel polymers with tailored properties.
There is a growing demand for biodegradable polymers to address environmental concerns related to plastic waste. specificpolymers.com Malic acid and its esters, including this compound, are considered key bio-based building blocks for the synthesis of these materials. researchgate.net this compound can be used as a monomer or co-monomer in the synthesis of biodegradable polyesters and polyurethanes. specificpolymers.comresearchgate.netonderzoekmetmensen.nlresearchgate.net
In polyester (B1180765) synthesis, the di-ester and hydroxyl functionalities of malate derivatives allow for their incorporation into polyester chains through polycondensation reactions. researchgate.netmdpi.comresearchgate.net For example, copolyesters containing malic acid units have been synthesized via enzyme-catalyzed polycondensation, resulting in biodegradable materials. researchgate.net The inclusion of malate units can influence the polymer's properties, such as its molecular weight and thermal characteristics. researchgate.net
Similarly, in the field of polyurethanes, polyols are a key component, and malate-based polyols can be used to create biodegradable polyurethane foams. mdpi.comscirp.orgredalyc.org The synthesis involves the reaction of these polyols with isocyanates. redalyc.org The structure of the polyol, in this case derived from this compound, plays a significant role in determining the final properties of the polyurethane. mdpi.com
Table 1: Examples of Biodegradable Polymers Synthesized Using Malate Derivatives
| Polymer Type | Monomers | Synthesis Method | Key Feature | Reference |
|---|---|---|---|---|
| Copolyester | Adipic acid, 1,8-octanediol, L-malic acid | N435-catalyzed polycondensation | Biodegradable | researchgate.net |
| Polyester | Dimethyl 2,3-O-isopropylidene tartarate, dimethyl succinate, 1,6-hexanediol | Polycondensation | Based on naturally occurring L-tartaric acid | researchgate.net |
Specialty esters derived from or related to this compound find use in a variety of advanced material applications, particularly in the cosmetics and personal care industry. These esters often function as emollients, providing a soft and smooth feel to the skin. cosmeticsbusiness.com For example, diisostearyl malate, a larger ester, is used in cosmetic formulations for its rich feel and ability to act as a wetting agent and binder for powders and pigments. google.comlubrizol.com The structural features of these malate esters, such as the presence of hydroxyl groups and the length of the alkyl chains, influence their physical properties like polarity, viscosity, and spreading behavior on the skin. cosmeticsbusiness.com Research into these structure-property relationships allows for the design of new esters with specific sensory and functional characteristics for use in advanced skincare and makeup products. phoenix-chem.comknowde.com
Green Solvents and Reaction Media Investigations
The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. researchgate.netresearchgate.netuni-regensburg.de this compound and related diesters are being investigated for their potential as green solvents and components of novel reaction media. nih.govnsf.gov
These esters are often biodegradable and have low toxicity, making them attractive alternatives to traditional volatile organic compounds. nih.gov Their properties, such as polarity and solvating power, can be tuned by altering the alkyl groups of the ester. This tunability allows for the design of solvents tailored to specific reaction requirements. cosmeticsbusiness.com Furthermore, malate esters can be components of deep eutectic solvents (DES), which are mixtures of compounds that have a lower melting point than the individual components. nsf.gov These DES are being explored as green reaction media for various chemical transformations. nsf.govmdpi.com The use of bio-based compounds like malates in these solvent systems further enhances their green credentials. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl malate |
| (R)-(+)-malate |
| Diisostearyl malate |
| Adipic acid |
| 1,8-octanediol |
| L-malic acid |
| Dimethyl 2,3-O-isopropylidene tartarate |
| Dimethyl succinate |
| 1,6-hexanediol |
| Castor oil |
| Polycaprolactone diol |
| Isophorone diisocyanate |
| Isopropyl myristate |
| Diisopropyl adipate |
| Diisopropyl sebacate |
| Diisostearyl fumarate |
| Cyclomethicone |
| Isohexadecane |
| Dicaprylyl carbonate |
| Choline chloride |
| Lactic acid |
| Ethylene glycol |
| Glucose |
| Fructose |
| Sucrose |
Applications in Industrial Chemical Processes Research (excluding final product details subject to exclusion)
This compound and its isomers, particularly diisopropyl malate, are subjects of research in the development and optimization of industrial chemical processes. Their utility is primarily explored in areas requiring stereochemical control, specialized intermediates, and performance-enhancing additives in complex formulations. Research focuses on leveraging their chemical structure for applications in asymmetric synthesis, biocatalysis, and as functional components in material formulations.
Research in Asymmetric Synthesis and Chiral Building Blocks
A significant area of investigation involves the use of malate esters as chiral synthons. Diisopropyl (S)-(-)-malate, for instance, serves as a recognized starting material in the multi-step synthesis of complex chiral molecules such as α-hydroxylated lactone lignans. chemicalbook.comsigmaaldrich.com Research in this field concentrates on the stereoselective alkylation of the malate derivative, a critical step that dictates the stereochemistry of the subsequent intermediates. researchgate.net Studies have demonstrated the feasibility of using diisopropyl malate as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. alfa-industry.com The process typically involves deprotonation followed by reaction with various electrophiles, with research efforts aimed at optimizing reaction yields and stereoselectivity. researchgate.net
Investigations in Biocatalytic Processes
The enzymatic transformation of dialkyl malates is an active area of research for producing high-value, enantiomerically pure chemicals. Studies have explored the enantioselective hydrolysis of racemic dialkyl malates using various lipases. One notable research finding indicates that the combination of this compound with Lipase AY from Amano is effective for producing (R)-malic acid with a high enantiomeric excess (≥97%) and a recovery of approximately 20% in a short reaction time. colab.ws This type of research is crucial for developing greener and more efficient alternatives to traditional chemical synthesis routes. nih.gov The focus of such industrial process research is on enzyme selection, substrate compatibility, reaction kinetics, and process conditions (e.g., pH, temperature, solvent system) to maximize yield and enantiopurity. nou.edu.ng
Below is an interactive data table summarizing research findings on the enzymatic hydrolysis of different malate esters.
| Malate Ester | Lipase Used | Product | Enantiomeric Excess (ee) | Recovery |
| Diethyl malate | Rhizopus lipase (Saiken) | (R)-(+)-malic acid | ≥99% | ~20% |
| This compound | Lipase AY (Amano) | (R)-malic acid | ≥97% | ~20% |
This table is based on data from comparative enzymatic hydrolysis studies. colab.ws
Functional Performance in Industrial Formulations
Research has been conducted on the application of malic acid diesters as surfactants in various industrial formulations, such as coatings, inks, and adhesives. google.com These studies investigate the relationship between the molecular structure of the malate ester (e.g., the length and branching of the alkyl chains) and its performance properties, such as the ability to reduce surface tension with minimal foam generation. google.com
Diisopropyl-(S)-(-)-malate has been specifically evaluated for its surfactant properties. google.com Research indicates it is a very effective surfactant in reducing equilibrium surface tension but is considered less efficient compared to other analogues like dipentyl-DL-malate, meaning it requires a higher concentration to achieve the desired effect. google.com This type of research is fundamental for developing specialized additives that control fluid properties in complex industrial mixtures. The investigations often involve characterizing the synthesized malate esters using analytical techniques like Gas Chromatography/Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure purity and confirm structure before performance testing. google.com
Analytical Methodologies for Dipropyl Malate in Complex Matrices
Development and Validation of Chromatographic Methods (HPLC, GC, CE) for Purity and Enantiomeric Excess Determination
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), are fundamental in the analysis of dipropyl malate (B86768). unirioja.esresearchgate.net The development and validation of these methods are critical to ensure the accuracy, precision, and reliability of the results. unirioja.escuni.cz Validation typically involves assessing parameters such as linearity, sensitivity, precision, and accuracy according to established guidelines. unirioja.esmdpi.comresearchgate.net
HPLC is a versatile technique for the analysis of non-volatile compounds like dipropyl malate. unirioja.esmdpi.com Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach. unirioja.es Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation of this compound from impurities. unirioja.esmdpi.comresearchgate.net
GC is well-suited for the analysis of volatile and semi-volatile compounds. researchgate.netchromatographyonline.com For this compound, which may require derivatization to increase its volatility, GC can provide high resolution and sensitivity. chromatographyonline.com The choice of the capillary column, with its specific stationary phase, is crucial for achieving the desired separation. researchgate.netchromatographyonline.com
Capillary Electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field. researchgate.netijnrd.org Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for the analysis of this compound, particularly for purity assessment. ijnrd.orgufmg.brunt.edu The separation in CE is influenced by factors like the applied voltage, buffer pH, and composition. researchgate.netufmg.br
Table 1: Comparison of Chromatographic and Electrophoretic Techniques for this compound Analysis
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase/Buffer | Key Advantages |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18, C8 | Acetonitrile, Methanol, Water, Buffers | High versatility, suitable for non-volatile compounds. unirioja.esmdpi.com |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Polysiloxanes, Polyethylene glycol | Inert gases (e.g., Helium, Nitrogen) | High resolution, high sensitivity for volatile compounds. researchgate.netchromatographyonline.com |
| CE | Differential migration of ions in an electric field. | None (in CZE) | Aqueous buffers | High efficiency, minimal sample consumption. researchgate.netijnrd.org |
Chiral Chromatography for Enantiomer Separation
Since malic acid, a precursor to this compound, possesses a chiral center, this compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. sygnaturediscovery.com Chiral chromatography is the primary technique for this purpose. nih.govajol.infosigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sygnaturediscovery.comsigmaaldrich.com
Both HPLC and GC can be adapted for chiral separations. chromatographyonline.comsigmaaldrich.com In chiral HPLC, columns packed with CSPs, such as those based on cyclodextrins or polysaccharide derivatives, are commonly used. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric resolution. ajol.info
Chiral GC often employs capillary columns coated with chiral selectors, like modified cyclodextrins. chromatographyonline.com The volatile nature of the analytes or their derivatives allows for efficient separation and sensitive detection. chromatographyonline.com
Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis
For the detection and quantification of this compound at very low concentrations (trace analysis), coupled or hyphenated techniques are indispensable. eurl-pesticides.eumdpi.comfda.gov.tw These methods combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. mdpi.comunar.ac.idoregonstate.edu As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, while the signal intensity is used for quantification. unar.ac.idresearchgate.net GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds in complex matrices. mdpi.comoregonstate.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples a liquid chromatograph with two mass spectrometers in series. eurl-pesticides.eufda.gov.twepa.gov The first mass spectrometer selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting product ions. This technique, often using Multiple Reaction Monitoring (MRM), provides excellent specificity and low detection limits, making it ideal for trace analysis of compounds like this compound in challenging matrices. fda.gov.twnih.gov
Table 2: Coupled Analytical Techniques for Trace Analysis
| Technique | Separation Method | Detection Method | Ionization Source (Common) | Key Advantages |
| GC-MS | Gas Chromatography | Mass Spectrometry | Electron Ionization (EI) | High specificity from mass spectra, excellent for volatile compounds. mdpi.comunar.ac.id |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. eurl-pesticides.eufda.gov.twnih.gov |
Advanced Sample Preparation Techniques for Complex Mixtures
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. chromatographyonline.comrsc.org Advanced sample preparation techniques are crucial for obtaining reliable and accurate results. chromatographyonline.comglsciences.com
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. chromatographyonline.commdpi-res.com It involves passing a liquid sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. chromatographyonline.com
Liquid-Liquid Extraction (LLE) is a classic method that separates compounds based on their differential solubility in two immiscible liquid phases. chromatographyonline.comrsc.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. chromatographyonline.com
The choice of sample preparation technique depends on the properties of the analyte and the nature of the sample matrix. chromatographyonline.comrsc.org
Methodologies for Monitoring Reaction Progress and Byproduct Formation
The synthesis of this compound can be monitored in real-time to optimize reaction conditions and identify the formation of byproducts. google.compnas.org Analytical techniques are employed to track the consumption of reactants and the formation of the desired product and any impurities. google.com
Chromatographic methods like HPLC and GC are frequently used to monitor reaction progress. unirioja.esresearchgate.net Small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed to determine the concentration of this compound and any intermediates or byproducts. google.com This information is vital for understanding the reaction kinetics and for process optimization. pnas.orgnih.gov
Spectroscopic techniques can also be valuable for reaction monitoring. For instance, in-situ monitoring using techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can provide real-time information about the chemical changes occurring in the reaction vessel. google.com
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods in chemical synthesis. mt.com This technology involves pumping reactants through a series of tubes or microreactors, enabling precise control over reaction parameters like temperature, pressure, and mixing. labmanager.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which is particularly advantageous for managing highly exothermic reactions and improving reaction selectivity. labmanager.comcontractpharma.com
For the synthesis of esters like dipropyl malate (B86768), flow chemistry offers significant benefits. Esterification is an equilibrium reaction, and achieving high yields can be challenging in batch processes. riken.jp Continuous flow systems can overcome this by allowing for the efficient removal of byproducts, such as water, thereby driving the reaction towards the product side. This leads to higher yields, improved product quality with fewer impurities, and faster reaction times. mt.comriken.jp
Recent research has highlighted the development of robust solid catalysts specifically designed for continuous flow esterification, capable of producing high yields of various esters. riken.jp These catalysts are often reusable and can be packed into columns, allowing reactants to be continuously converted into products. riken.jp This approach has been successfully applied to the synthesis of various esters, from biofuels to pharmaceutical intermediates, demonstrating the versatility and industrial scalability of the technology. contractpharma.comriken.jpd-nb.info The integration of flow chemistry in the pharmaceutical and fine chemical industries is growing, promising more efficient, safer, and cost-effective manufacturing processes for a wide range of compounds, including malate esters. contractpharma.comd-nb.infoasymchem.com
A notable advancement is the development of a sustainable method for the industrial-scale continuous flow synthesis of esters from biomass-derived furfuryl alcohol and various carboxylic acids using an immobilized lipase (B570770) biocatalyst. rsc.org This process achieved high conversion rates (up to 96.8%) with short residence times and demonstrated excellent catalyst stability over 30 hours, showcasing a green and efficient approach applicable to ester synthesis. rsc.org
Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of AI extends to several key areas:
Reaction Prediction: ML models can forecast the outcome of novel reactions, including the formation of side products, by learning from existing reaction data. mdpi.combioengineer.org This predictive capability helps chemists to design more efficient synthetic routes.
Condition Optimization: AI-driven platforms can systematically navigate the complex space of reaction parameters to find the ideal conditions with minimal experimentation. researchgate.netchemical.ai This reduces the time and resources spent on trial-and-error, accelerating the development process. chemical.ai For instance, AI models have been successfully used to optimize the synthesis of methyl ester sulfonate, achieving higher yields than traditional response surface methodology. acs.org
Procedure Generation: Advanced Large Language Models (LLMs) are now capable of translating reaction parameters into detailed, step-by-step natural language procedures for chemical synthesis, a task previously reliant on human expertise. mdpi.com
| AI/ML Application | Description | Impact on Ester Synthesis (e.g., Dipropyl Malate) | Reference |
|---|---|---|---|
| Reaction Yield Prediction | ML models analyze reactant structures and conditions to predict the yield of a reaction. | Allows for pre-screening of reaction conditions to identify those most likely to produce high yields of this compound, saving experimental effort. | cmu.edu |
| Condition Optimization | AI algorithms systematically explore parameter space (temperature, concentration, catalyst) to find optimal reaction conditions. | Accelerates the optimization of this compound synthesis for industrial-scale production, maximizing efficiency and minimizing cost. | chemical.aiacs.org |
| Automated Procedure Generation | Fine-tuned Large Language Models (LLMs) convert reaction data into human-readable experimental procedures. | Streamlines the documentation and replication of the synthesis protocol for this compound. | mdpi.com |
| Catalyst Design | AI can accelerate the discovery of new catalysts with enhanced activity and stability for esterification. | Could lead to the development of novel, highly efficient catalysts for this compound production. | mdpi.com |
Exploration of Novel Biocatalytic Systems
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net For the synthesis of esters like this compound, lipases are particularly relevant enzymes. scielo.br They can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity, which is crucial for producing specific stereoisomers of chiral molecules like malates. researchgate.netscielo.brnih.gov
The advantages of biocatalysis include:
Sustainability: Reactions are typically performed in aqueous media or green solvents at moderate temperatures, reducing energy consumption and environmental impact. mystrikingly.com
High Selectivity: Enzymes can distinguish between similar functional groups and produce a single desired product, minimizing byproducts and simplifying purification. researchgate.netnih.gov
Versatility: Lipases can catalyze a wide range of reactions, including hydrolysis, esterification, and transesterification, making them adaptable tools for synthesizing a variety of esters. scielo.br
Research is focused on discovering and engineering novel biocatalysts with improved properties. nih.gov This includes identifying enzymes from diverse microbial sources and using protein engineering techniques to enhance their stability, activity, and substrate specificity for industrial applications. mystrikingly.com For example, lipases have been successfully used for the synthesis of various sugar esters and fatty acid esters, demonstrating their potential for creating valuable, bio-based products. nih.govmdpi.comresearchgate.net The development of artificial enzyme cascades, where multiple enzymes are combined in a one-pot reaction, further expands the synthetic capabilities of biocatalysis, enabling the construction of complex molecules from simple precursors. acs.org
Development of Supramolecular Assemblies and Metal-Organic Frameworks Incorporating Malate Moieties
Supramolecular chemistry focuses on creating complex, functional structures by assembling molecules through non-covalent interactions like hydrogen bonding and metal coordination. frontiersin.org Metal-Organic Frameworks (MOFs) are a class of these materials, consisting of metal ions or clusters linked by organic molecules to form porous, crystalline structures. chemistryviews.org The malate anion, with its multiple coordination sites (carboxyl and hydroxyl groups), is an excellent building block for creating such advanced materials.
Researchers have successfully incorporated malic acid and other natural C4 linkers into zirconium-based MOFs. ens.fr These malate-containing MOFs exhibit tunable structural flexibility and can respond to external stimuli like temperature changes. ens.fr This dynamic behavior is crucial for applications in gas separation and storage. ens.fr
Key research findings include:
Selective Gas Adsorption: Nickel-based MOFs synthesized with L-malic acid have demonstrated a record-high storage density for acetylene (B1199291) and high selectivity for separating acetylene from carbon dioxide. chemistryviews.org
Pore Engineering: By using either enantiopure L-malic acid or racemic DL-malic acid, scientists have created isoreticular MOFs with different pore structures—one with continuous channels and the other with discrete cavities. nih.gov The latter showed exceptional performance in separating propylene (B89431) and propane, a challenging industrial process. nih.gov
Functionalized Filters: Malic acid has been used to functionalize the pores of MOFs, creating materials that act like "chelator-like traps" for heavy metal ions. acs.orgill.eu These functionalized MOFs show outstanding adsorption capacities for metals like cadmium, lead, and mercury, even in continuous flow conditions, offering a promising avenue for water purification. ill.eu
The ability of malate to form hydrogen-bonded layers also makes it a valuable component in crystal engineering, allowing for the design of layered solid-state architectures with specific properties. acs.org These research directions highlight the potential of using malate moieties to construct sophisticated supramolecular systems and MOFs with tailored functions for separation, catalysis, and environmental remediation. frontiersin.orgnih.govicn2.cat
| MOF System | Malate Role | Key Finding / Application | Reference |
|---|---|---|---|
| Zirconium-based MOF (UiO-66 type) | C4 Linker (Malic Acid) | Confers tunable structural flexibility, enabling dynamic response to guests for potential separation applications. | ens.fr |
| Nickel-based MOF (Ni2(L-mal)2(bpy)) | Chiral Linker (L-Malic Acid) | Achieved the highest reported acetylene storage density and exhibits high selectivity for C2H2/CO2 separation. | chemistryviews.org |
| Nickel-based MOF (dl-mal-MOF) | Racemic Linker (DL-Malic Acid) | Creates quasi-discrete pores that provide ultrahigh selectivity for propylene/propane separation through a synergistic thermodynamic-kinetic mechanism. | nih.gov |
| Zirconium Trimesate (MOF-808) | Pore Modifier (Malic Acid) | Functionalizes the pore environment to create chelator-like traps with high adsorption capacity for heavy metal ions (Cd, Pb, Hg). | acs.orgill.eu |
Design of Next-Generation Sustainable Chemicals and Materials
The principles of green chemistry are increasingly guiding the design of new chemicals and materials, with a focus on using renewable feedstocks, reducing waste, and creating biodegradable products. mdpi.com Malic acid, being derivable from biomass, and its esters, like this compound, are well-positioned to be key players in this transition towards a circular bioeconomy. acs.orgnih.gov
This compound and related malate esters are explored as versatile, bio-based platform chemicals. chemimpex.com Their applications span various sectors, from serving as environmentally friendly solvents and chiral building blocks in pharmaceutical synthesis to acting as intermediates for agrochemicals and flavoring agents. chemimpex.com
A significant area of research is the development of sustainable routes to commercially important monomers from biomass. For example, a hybrid process combining microbial fermentation and catalysis has been developed to produce methacrylic acid from glucose via the intermediate citramalic acid, a close relative of malic acid. acs.org This "drop-in" replacement strategy allows for the production of existing high-volume plastics from renewable sources. acs.org
Furthermore, researchers are designing novel, bio-inspired functional molecules based on the malate structure. Analogues of sinapoyl malate, a natural plant UV filter, have been synthesized by creating diesters with varying chain lengths. rsc.org This approach allows for the tuning of the molecule's hydrophilic-lipophilic balance, enhancing its compatibility for applications like sunscreens and crop protectants. rsc.org These efforts demonstrate a clear trend towards leveraging the inherent functionality and sustainability of the malate backbone to create the next generation of high-performance, environmentally benign chemicals and materials. researchgate.netresearchgate.netnih.gov
Q & A
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of dipropyl malonate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
